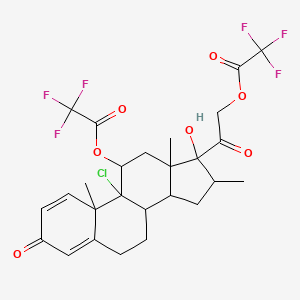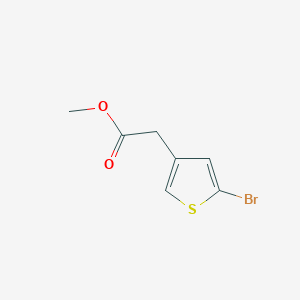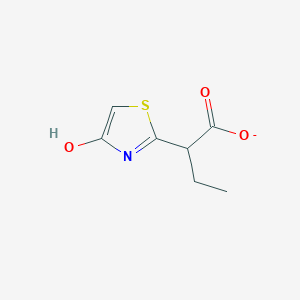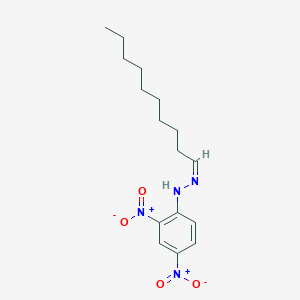
Decanal 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanal 2,4-dinitrophenylhydrazone, also known as Caprinaldehyde-2,4-dinitrophenylhydrazone or Decyl aldehyde-2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula CH3(CH2)8CH=NNHC6H3(NO2)2 and a molecular weight of 336.39 g/mol . This compound is a derivative of decanal, an aldehyde, and 2,4-dinitrophenylhydrazine, a reagent commonly used for the detection of carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanal 2,4-dinitrophenylhydrazone typically involves the reaction of decanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction . The reaction mixture is then heated to facilitate the formation of the hydrazone derivative. The product is usually purified by recrystallization from methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as solid-phase extraction to remove unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .
Scientific Research Applications
Decanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetaldehyde-2,4-dinitrophenylhydrazone
- Benzaldehyde-2,4-dinitrophenylhydrazone
Comparison
Decanal 2,4-dinitrophenylhydrazone is unique in its structure due to the presence of a long alkyl chain (decanal) attached to the hydrazone group. This distinguishes it from other similar compounds like formaldehyde-2,4-dinitrophenylhydrazone and acetaldehyde-2,4-dinitrophenylhydrazone, which have shorter alkyl chains
Properties
Molecular Formula |
C16H24N4O4 |
|---|---|
Molecular Weight |
336.39 g/mol |
IUPAC Name |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
InChI Key |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
Isomeric SMILES |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


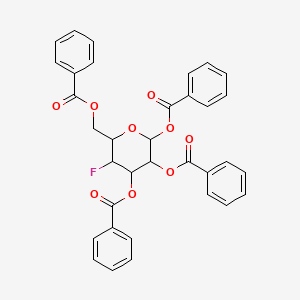
![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
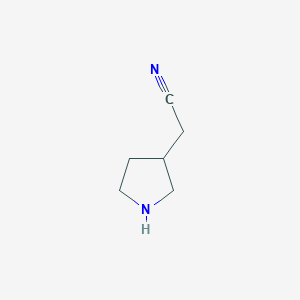


![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

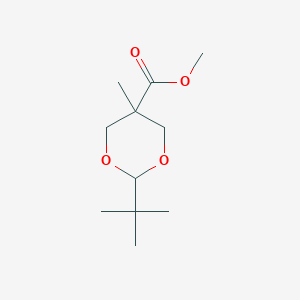
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)
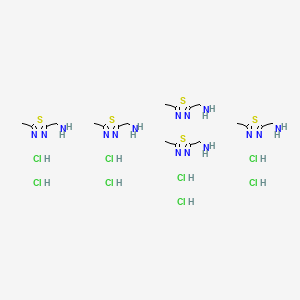
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
